molecular formula C7H10N2O B1434033 (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol CAS No. 1704940-28-2

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol

Cat. No.: B1434033
CAS No.: 1704940-28-2
M. Wt: 138.17 g/mol
InChI Key: SHWJOHVKWIFYHJ-ZCFIWIBFSA-N
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Description

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, also known as 4-methylpyrimidine-5-ol (MPy), is a compound that has been studied in recent years due to its potential applications in the fields of synthetic chemistry and drug development. MPy is an important building block for the synthesis of a wide range of molecules, including pharmaceuticals and other biologically active compounds. In addition, MPy has been found to have a variety of biochemical and physiological effects that make it a promising target for therapeutic applications.

Scientific Research Applications

Electrooptic Film Fabrication

Facchetti et al. (2006) explored new dibranched, heterocyclic "push-pull" chromophores for covalent self-assembly, aiming to enhance thin-film microstructure and nonlinear optical response. The study underscores the chromophore molecular architecture and film growth method's importance on film properties, contributing to advancements in electrooptic film technologies (Facchetti et al., 2006).

Polymerization Processes

Wang et al. (2000) synthesized 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, leading to polymers through solid-state polymerization. This process is facilitated by heat, light, or γ-radiation, demonstrating the compound's utility in creating materials with specific optical properties (Wang et al., 2000).

Drug Metabolism and Synthesis

Adusumalli et al. (2019) characterized the biotransformation of PF-5190457, a novel ghrelin receptor inverse agonist, revealing insights into the metabolism of new drug entities. This study emphasizes the role of molybdenum-containing enzymes in drug metabolism, providing crucial information for clinical development (Adusumalli et al., 2019).

Synthesis of Complex Molecules

Pouy et al. (2012) reported on the Cu(I) complexes supported by N-heterocyclic carbene ligands catalyzing intramolecular hydroalkoxylation and hydroamination of alkynes. This synthesis route highlights the compound's role in creating complex molecules, contributing to the development of novel chemical syntheses (Pouy et al., 2012).

Properties

IUPAC Name

(1R)-1-(4-methylpyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJOHVKWIFYHJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=NC=C1[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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